1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

Catalog No.
S14597542
CAS No.
M.F
C9H10F2O3
M. Wt
204.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

Product Name

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,4-dimethoxybenzene

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

InChI

InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3

InChI Key

SZHGDQPDUGYROY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)OCF

1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two methoxy groups, one fluoro group, and one fluoromethoxy group. This compound falls under the category of fluorinated aromatic compounds, which are known for their significant electronic and steric properties. The presence of these substituents imparts distinctive chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .

  • Substitution Reactions: The methoxy and fluoromethoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
  • Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, affecting its reactivity and biological activity.
  • Reduction Reactions: Reduction processes can convert the fluorine atom or methoxy groups into hydroxyl groups or other reduced forms .

Research indicates that 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene may exhibit biological activity against specific enzymes or receptors. Although comprehensive studies are still needed to clarify its mechanisms of action, the compound's unique structure suggests potential applications in drug development. Its interactions with various biological targets could lead to novel therapeutic agents .

The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene typically involves multiple steps starting from readily available precursors. Common methods include:

  • Electrophilic Aromatic Substitution: Using fluorobenzene as a starting material, the introduction of methoxy and fluoromethoxy groups occurs through a series of reactions facilitated by strong acids or bases as catalysts.
  • Industrial Production: Large-scale production may utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

The unique properties of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene make it valuable in several applications:

  • Medicinal Chemistry: Its potential interactions with biological targets suggest uses in developing new pharmaceuticals.
  • Material Science: The compound's electronic properties may be exploited in designing advanced materials with specific functionalities .

The uniqueness of 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene lies in its combination of both methoxy and fluoromethoxy groups on the benzene ring. Below is a comparison with similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,3-Dimethoxy-4-fluorobenzeneLacks the fluoromethoxy groupSimpler structure without additional fluorine
1,3-Dimethoxy-2-fluorobenzeneFluoro group is in a different positionDifferent substitution pattern
1,3-Dimethoxy-4-chloro-2-(fluoromethoxy)benzeneContains a chloro group instead of a fluoro groupVariation in halogen substitution
1-Fluoro-3-methoxy-2-methylbenzeneContains only one methoxy groupMethyl instead of dimethoxy

The combination of functional groups in 1,3-Dimethoxy-4-fluoro-2-(fluoromethoxy)benzene provides it with distinct chemical reactivity and biological properties compared to its analogs, making it a valuable compound for research and industrial applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

204.05980050 g/mol

Monoisotopic Mass

204.05980050 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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